(S)-5-(氯甲基)噁唑烷-2-酮

描述

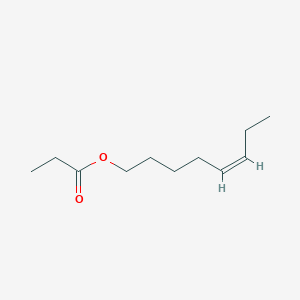

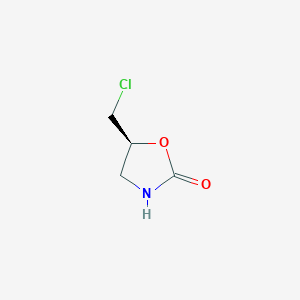

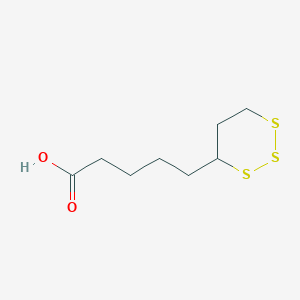

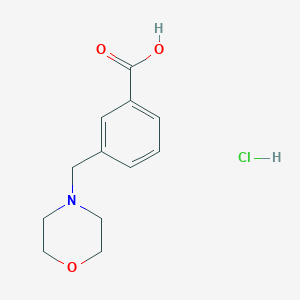

“(S)-5-(Chloromethyl)oxazolidin-2-one” is a chemical compound with the molecular formula C4H6ClNO2 . It contains a total of 14 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 (thio-) carbamate(s) (aliphatic) .

Synthesis Analysis

Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .Molecular Structure Analysis

The molecular structure of “(S)-5-(Chloromethyl)oxazolidin-2-one” is characterized by a five-membered heterocyclic ring . The InChI code for this compound is 1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 .Physical And Chemical Properties Analysis

“(S)-5-(Chloromethyl)oxazolidin-2-one” has a molecular weight of 135.55 . It is a white solid that should be stored in a refrigerator .科学研究应用

Organic Synthesis

Oxazolidin-2-one derivatives are significant in organic synthesis, offering a framework for various synthetic transformations. They serve as intermediates in synthesizing complex molecules and can facilitate stereocontrolled carbon-carbon and carbon-heteroatom bond formation .

Drug Development

These compounds play a role in medicinal chemistry, particularly in drug development, due to their biological activity and potential therapeutic properties .

Chiral Auxiliaries

The oxazolidin-2-one ring system is used as chiral auxiliaries in stereocontrolled synthesis, aiding in the creation of enantiomerically pure compounds .

Catalysis

Oxazolidin-2-ones can act as ligands in catalytic reactions, such as the copper-catalyzed N-arylation of heterocycles .

安全和危害

作用机制

Target of Action

(S)-5-(Chloromethyl)oxazolidin-2-one is a derivative of oxazolidin-2-one, which plays a significant role in the fields of organic synthesis and drug development . Oxazolidin-2-one derivatives have been found to be efficient ligands for the N-arylation of pyrrole, indole, and imidazole with aryl and heteroaryl iodides, bromides, and chlorides .

Mode of Action

Oxazolidin-2-one derivatives are known to act as chiral auxiliaries in the stereocontrolled c-c and c-x (x = hetero atom) bond formation . They are also used as ligands in copper-catalyzed N-arylation reactions .

Biochemical Pathways

Oxazolidin-2-one derivatives are involved in various biochemical pathways. They are used in the synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . They also form closed ring synthons in racemic crystals, whereas linear chains are typical for enantiopure ones .

Result of Action

Oxazolidin-2-one derivatives have been found to exhibit antibacterial activity, acting as a protein synthesis inhibitor on the ribosomal 50s subunit of bacteria . This prevents the formation of the 70S initiation complex, which is a prerequisite for bacterial reproduction .

Action Environment

For instance, the classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .

属性

IUPAC Name |

(5S)-5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427596 | |

| Record name | (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-(Chloromethyl)oxazolidin-2-one | |

CAS RN |

169048-83-3 | |

| Record name | (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing (R)- and (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione in enantiomerically pure forms?

A1: Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different biological activities. Having access to enantiomerically pure forms of a compound like 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is crucial for exploring its potential applications in areas like medicinal chemistry. For example, one enantiomer might have desirable therapeutic properties while the other could be inactive or even have adverse effects.

Q2: How is the enantiomeric purity determined in the synthesis described in the paper?

A2: The researchers utilized chiral high-performance liquid chromatography (HPLC) to assess the enantiomeric excess (ee) of both the (R)- and (S)- isomers of 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. They achieved ee values of 99.5% and 99.6% for the R and S isomers, respectively []. This confirms the high enantiomeric purity of the synthesized compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)